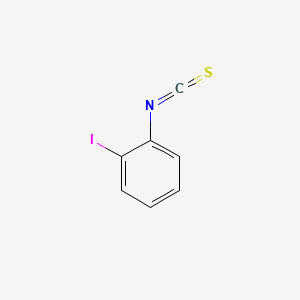

2-Iodophenyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOTYLQYSDVPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=S)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90243388 | |

| Record name | 2-Iodophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98041-44-2 | |

| Record name | 2-Iodophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098041442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodophenyl Isothiocyanate

Abstract: 2-Iodophenyl isothiocyanate stands as a pivotal intermediate in the fields of medicinal chemistry and advanced organic synthesis. Its unique bifunctional nature, combining the reactivity of the isothiocyanate group with the synthetic versatility of an aryl iodide, makes it a valuable building block for constructing complex heterocyclic scaffolds and novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of this compound, tailored for researchers, chemists, and professionals in drug development. We present a reliable, step-by-step synthesis protocol, in-depth analysis of its structural features using modern analytical techniques, and a discussion of its applications, underpinned by authoritative scientific sources.

Introduction: The Strategic Importance of Aryl Isothiocyanates

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, with many naturally occurring ITCs found in cruciferous vegetables.[1][2] In synthetic chemistry, ITCs are powerful electrophiles that readily react with nucleophiles, making them indispensable precursors for a diverse range of nitrogen- and sulfur-containing heterocycles.[3][4]

The strategic placement of an iodine atom on the phenyl ring, as in this compound, significantly enhances its utility. The carbon-iodine bond serves as a versatile handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of further molecular complexity. This dual reactivity makes this compound a highly sought-after reagent for creating libraries of compounds for drug discovery and for the synthesis of targeted covalent inhibitors.[3]

Synthesis of this compound

The conversion of a primary aromatic amine to an isothiocyanate is a fundamental transformation in organic chemistry. While several methods exist, the most common and historically significant route involves the reaction of the amine with a thiocarbonyl surrogate.[5][6] The classical approach utilizes thiophosgene (CSCl₂), a highly effective but also acutely toxic and volatile reagent.[7]

A safer, widely adopted alternative is the two-step, one-pot procedure involving the formation of a dithiocarbamate salt intermediate from the amine and carbon disulfide (CS₂), followed by desulfurization to yield the isothiocyanate.[4][8] This method avoids the hazards of thiophosgene and is generally applicable to a wide range of amines.

Reaction Principle

The synthesis begins with the nucleophilic attack of the primary amine (2-iodoaniline) on the electrophilic carbon of carbon disulfide in the presence of a base (e.g., triethylamine or sodium hydroxide). This forms a dithiocarbamate salt intermediate.[4][5] In the second step, a desulfurizing agent is added to promote the elimination of a sulfide equivalent, leading to the formation of the isothiocyanate. Common desulfurizing agents include tosyl chloride, ethyl chloroformate, or cyanuric chloride.[1][8]

Detailed Experimental Protocol

This protocol describes a reliable method for synthesizing this compound from 2-iodoaniline using carbon disulfide and tosyl chloride as the desulfurizing agent.

Materials:

-

2-Iodoaniline (commercially available)[9]

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-iodoaniline (1.0 eq) in dichloromethane (DCM).

-

Formation of Dithiocarbamate Salt: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) to the solution. Slowly add carbon disulfide (1.5 eq) via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir at 0 °C for an additional 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Desulfurization: While maintaining the temperature at 0 °C, add a solution of tosyl chloride (1.1 eq) in DCM dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the intermediate.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis process.

References

- 1. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

2-Iodophenyl Isothiocyanate: A Bifunctional Building Block for Advanced Organic Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 2-iodophenyl isothiocyanate (2-IPITC), a versatile bifunctional reagent, from its fundamental properties to its application in complex molecular architectures. We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and process development scientists. The dual reactivity of 2-IPITC, stemming from the electrophilic isothiocyanate group and the synthetically versatile carbon-iodine bond, makes it a powerful tool for constructing a diverse array of heterocyclic and cross-coupled products.

Core Characteristics and Safety Mandates

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any synthetic campaign.

Physicochemical Properties

This compound is a pale yellow to dark brown crystalline powder or fused solid at room temperature.[1] Its key properties are summarized below, providing the necessary data for reaction setup and purification planning.

| Property | Value | Source(s) |

| CAS Number | 98041-44-2 | [2][3] |

| Molecular Formula | C₇H₄INS | [3] |

| Molecular Weight | 261.08 g/mol | [2][3] |

| Melting Point | 35-39 °C | [2][3] |

| Boiling Point | 304.2±25.0 °C (Predicted) | |

| Density | 1.76±0.1 g/cm³ (Predicted) | |

| Flash Point | >110 °C (>230 °F) | [3] |

| Appearance | Pale yellow to dark brown crystalline powder or fused solid | [1] |

Handling and Safety Protocols (EHS) - A Self-Validating System

2-IPITC is classified as a toxic and corrosive solid, demanding strict adherence to safety protocols.[3][4] It is harmful if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[3][5] It is also sensitive to light and moisture.[3]

Mandatory Handling Procedures:

-

Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (or other impervious gloves), a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from light and moisture.[3] It is incompatible with alcohols, bases, amines, and strong oxidizing agents.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Synthesis of the Building Block: An Optimized Protocol

The utility of 2-IPITC begins with its efficient preparation. While various methods exist for isothiocyanate synthesis, a practical and high-yielding approach starts from the readily available 2-iodoaniline.[7][8] An iodine-catalyzed desulfurization strategy provides an effective route.[3]

The reaction proceeds via the in situ formation of a dithiocarbamate salt from 2-iodoaniline and carbon disulfide (CS₂) in the presence of a base like triethylamine (Et₃N). Molecular iodine then acts as a mild desulfurizing agent to facilitate the elimination of sulfur and formation of the isothiocyanate group.[3] The choice of a polar aprotic solvent like DMSO is critical for solubilizing the intermediates and promoting the reaction.[3]

Figure 1: Workflow for the synthesis of 2-IPITC.

Protocol 2.1: Iodine-Catalyzed Synthesis of this compound[3]

-

Reagents: 2-Iodoaniline (1.0 equiv), Carbon Disulfide (CS₂, 10 equiv), Triethylamine (Et₃N, 2.0 equiv), Iodine (I₂, 50 mol%), Dimethyl Sulfoxide (DMSO).

-

Step 1 (Reaction Setup): To a round-bottom flask charged with a magnetic stir bar, add 2-iodoaniline (e.g., 2 mmol, 438 mg) and DMSO (4 mL).

-

Step 2 (Reagent Addition): Add triethylamine (2.0 equiv, 4 mmol, 0.56 mL) to the solution, followed by the slow addition of carbon disulfide (10 equiv, 20 mmol, 1.2 mL). Stir the mixture at room temperature for 10-15 minutes.

-

Step 3 (Catalyst Addition): Add iodine (50 mol%, 1 mmol, 254 mg) to the reaction mixture. The color will typically change, indicating the start of the catalytic cycle.

-

Step 4 (Reaction Monitoring): Stir the reaction at room temperature for approximately 3 hours. Monitor the conversion of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Step 5 (Workup): Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Step 6 (Purification): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure this compound.

The Dual-Reactivity Paradigm of 2-IPITC

The synthetic power of 2-IPITC lies in its two distinct, orthogonally reactive functional groups. This allows for a stepwise or one-pot functionalization, providing access to complex molecular scaffolds from a single starting material.

Figure 2: The two primary reactive sites of 2-IPITC.

-

The Isothiocyanate Group (-N=C=S): The central carbon is highly electrophilic and readily undergoes nucleophilic attack by amines, alcohols, thiols, and carbanions.[9] This reaction is fundamental to forming thiourea, thiocarbamate, and dithiocarbamate linkages, which can serve as precursors for further cyclization.[10]

-

The Aryl Iodide (C-I): The carbon-iodine bond is a premier functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).[8][11] Additionally, the ortho-relationship between the iodine and the isothiocyanate (or its derivative) enables powerful intramolecular cyclization strategies to form fused heterocyclic systems.[1][12]

Application I: Transition-Metal-Free Synthesis of Benzothiazoles

One of the most elegant applications of 2-IPITC is in the synthesis of 2-substituted benzothiazoles, a scaffold prevalent in pharmacologically active compounds.[1] A notable method involves a transition-metal-free reaction with active methylene compounds.

The proposed mechanism is a radical nucleophilic substitution (Sᵣₙ1).[1] A base, such as sodium hydride (NaH), deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion attacks the electrophilic carbon of the isothiocyanate, forming a thioamide intermediate. This intermediate can then undergo single-electron transfer (SET) to form a radical anion, which subsequently ejects the iodide anion to form a radical. A final intramolecular cyclization via attack of the sulfur onto the aromatic radical followed by tautomerization/oxidation yields the benzothiazole product.[1]

Protocol 4.1: General Procedure for Benzothiazole Synthesis from 2-IPITC[1]

-

Reagents: this compound (1.0 equiv), Active Methylene Compound (e.g., diethyl malonate, 1.1 equiv), Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv), Anhydrous solvent (e.g., THF or DMF).

-

Step 1 (Base Suspension): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend NaH in the anhydrous solvent.

-

Step 2 (Carbanion Formation): Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the active methylene compound in the anhydrous solvent. Allow the mixture to stir for 20-30 minutes at 0 °C to ensure complete deprotonation.

-

Step 3 (Nucleophilic Addition): Add a solution of this compound in the anhydrous solvent dropwise to the carbanion solution at 0 °C.

-

Step 4 (Reaction): After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for several hours (monitor by TLC).

-

Step 5 (Quenching & Workup): Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

-

Step 6 (Purification): Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 2-substituted benzothiazole.

Application II: Leveraging the C-I Bond in Cross-Coupling

The aryl iodide moiety is a workhorse functional group for creating new carbon-carbon and carbon-heteroatom bonds. While the isothiocyanate group is an electrophile, it is generally stable to the conditions of many palladium-catalyzed cross-coupling reactions, allowing for the selective functionalization of the C-I bond.

Example Workflow: Sonogashira Coupling

The Sonogashira coupling reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, can be readily applied.[11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base (usually an amine, which can also serve as the solvent).

Figure 3: Conceptual workflow for a Sonogashira coupling.

Protocol 5.1: Hypothetical Sonogashira Coupling of 2-IPITC (Adapted from protocols for 2-iodoaniline[11])

-

Reagents: this compound (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol%), Copper(I) Iodide (CuI, 1 mol%), Anhydrous Triethylamine (Et₃N, as solvent).

-

Step 1 (Reaction Setup): To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

-

Step 2 (Reagent Addition): Add this compound and the terminal alkyne, followed by anhydrous, degassed triethylamine.

-

Step 3 (Reaction): Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

-

Step 4 (Workup): Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride and then brine.

-

Step 5 (Purification): Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the 2-(alkynyl)phenyl isothiocyanate product. This product is now primed for subsequent reactions, such as intramolecular cyclization involving the isothiocyanate and the newly installed alkyne.

Conclusion: A Versatile Tool for Modern Synthesis

As demonstrated, this compound is far more than a simple intermediate. Its dual-reactivity profile provides a strategic advantage, enabling chemists to perform sequential or one-pot reactions to build molecular complexity rapidly. From transition-metal-free radical cyclizations yielding important heterocyclic cores to its use as a substrate in robust cross-coupling reactions, 2-IPITC is a foundational building block for innovation in pharmaceutical and materials science. A firm grasp of its properties, safety requirements, and reaction mechanisms is essential for unlocking its full synthetic potential.

References

- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ijrdt.org [ijrdt.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

Technical Guide: Spectroscopic Characterization of 2-Iodophenyl Isothiocyanate

Abstract: This technical guide provides an in-depth analysis of the essential spectroscopic data for 2-Iodophenyl isothiocyanate (C₇H₄INS), a key intermediate in pharmaceutical and organic synthesis.[1][2] Intended for researchers, chemists, and quality control specialists, this document outlines the core principles and practical methodologies for acquiring and interpreting its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. By integrating established protocols with detailed spectral interpretation, this guide serves as an authoritative reference for the comprehensive characterization of this compound.

Introduction and Molecular Overview

This compound is a bifunctional aromatic compound featuring both a reactive isothiocyanate (-N=C=S) group and an iodine substituent. This unique combination makes it a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of heterocyclic compounds and biologically active molecules.[3][4] Accurate and unambiguous structural confirmation is paramount for its application. Spectroscopic techniques provide the necessary toolkit for verifying identity, purity, and structural integrity. This guide details the characteristic spectral fingerprints of this compound across the three most common spectroscopic methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄INS | [5] |

| Molecular Weight | 261.08 g/mol | [6] |

| CAS Number | 98041-44-2 | [5] |

| Appearance | Pale yellow to dark brown crystalline powder or fused solid | [1] |

| IUPAC Name | 1-iodo-2-isothiocyanatobenzene | [1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by the intense, characteristic absorption of the isothiocyanate moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

A solid-state IR spectrum can be efficiently obtained using an FTIR spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Scan Parameters: Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

-

Background Correction: Perform a background scan with a clean, empty ATR crystal prior to sample analysis. The instrument software will automatically subtract the background from the sample spectrum.

IR Spectrum Analysis

The key diagnostic feature in the IR spectrum is the very strong and sharp asymmetric stretching vibration of the -N=C=S group.[7] The aromatic region shows characteristic C-H and C=C stretching and bending vibrations.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2100-2000 | Very Strong, Sharp | -N=C=S Asymmetric Stretch |

| ~3100-3000 | Medium to Weak | Aromatic C-H Stretch |

| ~1570, ~1465, ~1435 | Medium to Strong | Aromatic C=C Ring Stretch |

| ~750 | Strong | ortho-Disubstituted C-H Out-of-Plane Bend |

| ~700-500 | Medium to Weak | C-I Stretch |

Data interpreted from the NIST Gas-Phase IR Database and general principles of IR spectroscopy.[5][7]

Workflow for IR Analysis

Caption: Workflow for ATR-IR analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is particularly informative, while the ¹³C NMR confirms the number and electronic environment of the carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8] Chloroform-d (CDCl₃) is a common choice.

-

Instrument Setup: Use a standard 5 mm NMR tube. Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 8 to 16 scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 220 ppm.

-

A longer relaxation delay (5 seconds) may be needed for quaternary carbons.

-

Co-add 1024 or more scans to achieve adequate signal-to-noise.

-

Predicted ¹H NMR Spectral Data

The four aromatic protons of this compound form a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the iodine and isothiocyanate groups.

Table 3: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-6 | ~7.90 | dd | J ≈ 7.8, 1.5 |

| H-3 | ~7.45 | td | J ≈ 7.7, 1.5 |

| H-5 | ~7.35 | dd | J ≈ 7.8, 1.7 |

| H-4 | ~7.15 | td | J ≈ 7.7, 1.7 |

Predictions are based on established substituent effects on the benzene ring and data from similar compounds.[9]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals. The carbon of the isothiocyanate group is notably challenging to observe. It often appears as a very broad, low-intensity signal due to quadrupolar broadening from the adjacent ¹⁴N nucleus and specific molecular dynamics, a phenomenon sometimes referred to as "near-silence".[10][11][12]

Table 4: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Notes |

| C-NCS | ~140 | Very broad, low intensity.[12] |

| C-2 | ~140.5 | Quaternary, attached to -NCS |

| C-6 | ~139.8 | |

| C-4 | ~130.0 | |

| C-5 | ~129.5 | |

| C-3 | ~128.5 | |

| C-1 | ~98.0 | Quaternary, attached to -I |

Predictions are based on data for phenyl isothiocyanate and known substituent chemical shifts for iodine.[13][14]

Workflow for NMR Analysis

Caption: General workflow for ¹H and ¹³C NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure. Electron Ionization (EI) is a common technique for this type of analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate (~1 mg/mL).

-

GC Separation:

-

Injector: Use splitless mode to maximize sensitivity. Set injector temperature to 250 °C.

-

Column: A standard non-polar column (e.g., Rtx-5MS, 30 m) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.[15]

-

-

MS Detection (EI):

-

Ion Source: Standard electron ionization at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 300.

-

Source Temperature: Set to ~230 °C.[15]

-

Mass Spectrum Analysis

The EI mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides evidence for the different parts of the molecule.

Table 5: Key Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion | Formula | Notes |

| 261 | [M]⁺ | [C₇H₄INS]⁺ | Molecular Ion |

| 203 | [M - NCS]⁺ | [C₆H₄I]⁺ | Loss of the isothiocyanate group |

| 134 | [M - I]⁺ | [C₇H₄NS]⁺ | Loss of the iodine atom |

| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ | Benzyne fragment from loss of I and NCS |

Data interpreted from the NIST Mass Spectrometry Data Center.[6]

Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using IR, NMR, and MS provides a self-validating system for its structural confirmation and purity assessment. The characteristic -N=C=S stretch in the IR spectrum, the distinct aromatic pattern in the ¹H NMR, the unique carbon signals in the ¹³C NMR, and the predictable fragmentation in the mass spectrum collectively form an unambiguous fingerprint for this important chemical intermediate. The protocols and interpretive data presented in this guide offer a robust framework for researchers and analysts in the pharmaceutical and chemical industries.

References

- 1. L11012.03 [thermofisher.com]

- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 11. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate [agris.fao.org]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. compoundchem.com [compoundchem.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to 2-Iodophenyl Isothiocyanate: Commercial Availability, Purity Assessment, and Handling for Research and Development

Abstract

This technical guide provides a comprehensive overview of 2-Iodophenyl isothiocyanate (CAS 98041-44-2), a key intermediate in pharmaceutical and organic synthesis.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document details the compound's commercial availability, typical purity specifications, and potential impurity profiles derived from common synthetic routes. It offers field-proven, step-by-step protocols for purity verification using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide includes essential information on safe handling, storage, and the compound's broader significance, grounded in authoritative references to ensure scientific integrity and practical utility in a laboratory setting.

Introduction to this compound

This compound is a bifunctional aromatic compound featuring both an iodine atom and a highly reactive isothiocyanate group (-N=C=S). This unique structure makes it a valuable building block in synthetic chemistry, allowing for sequential or orthogonal functionalization. The isothiocyanate moiety readily reacts with nucleophiles such as amines and thiols, while the iodo-substituent enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

Its utility is particularly pronounced in the synthesis of complex heterocyclic scaffolds, which are central to many pharmaceutical agents. The broader class of isothiocyanates, many derived from natural sources like cruciferous vegetables, are subjects of intense research for their anticarcinogenic, anti-inflammatory, and antimicrobial properties.[3][4][5][6] This has elevated the importance of synthetic analogues like this compound as intermediates for creating novel therapeutic candidates.[7]

Chemical Identity and Physicochemical Properties

A clear understanding of the compound's physical properties is critical for its effective use in experimental design and for ensuring safe laboratory practices.

| Property | Value | Reference(s) |

| CAS Number | 98041-44-2 | [1][8][9] |

| Molecular Formula | C₇H₄INS | [1][8][9] |

| Molecular Weight | 261.08 g/mol | [1][9] |

| Appearance | Pale yellow to dark brown crystalline powder or fused solid | [8] |

| Melting Point | 35-39 °C (lit.) | [1][2] |

| Boiling Point | 304.2 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.76 g/cm³ (Predicted) | [2] |

| Flash Point | >110 °C (>230 °F) | [1][10] |

| IUPAC Name | 1-iodo-2-isothiocyanatobenzene | [8] |

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to process development.

Overview of Commercial Suppliers

Procurement typically involves selecting a supplier based on required purity, quantity, and lead time. The compound is most commonly offered at a 97% purity grade, though higher purities may be available from specialized vendors.

| Supplier | Typical Purity | Available Quantities | Notes |

| Thermo Scientific Chemicals (Alfa Aesar) | 97% | 1 g, 5 g | A major, widely cited supplier.[1][8][10][11] |

| Santa Cruz Biotechnology | Research Grade | Inquire | Primarily for biochemical and proteomics research.[9] |

| Energy Chemical | 97% | 1 g, 5 g | Listed on chemical marketplace platforms.[11] |

| Accela ChemBio Co.,Ltd. | ≥97% | 0.1 g to 25 g | Offers a range of small-scale quantities.[11] |

| Various Marketplace Suppliers (ChemicalBook, ChemSrc) | 97% - 99% | 10 mg to 1 kg | A wide network of suppliers, primarily based in China.[11] |

Procurement Considerations for R&D Professionals

When purchasing this compound, it is crucial to request a lot-specific Certificate of Analysis (CoA). The CoA provides the definitive purity value for the specific batch being purchased and the analytical method used for its determination, which is most commonly Gas Chromatography (GC).[8] Given the compound's sensitivity to moisture and light, verify the supplier's packaging standards to ensure product integrity upon arrival.[1][2][10]

Purity Specifications and Impurity Profile

Standard Commercial Purity Grades

The industry standard for commercially available this compound is typically ≥96% or 97% purity , as determined by GC.[8] This grade is suitable for most research and discovery applications. For more demanding applications, such as late-stage drug development or reference standard preparation, further purification via recrystallization or chromatography may be necessary.

Common Analytical Techniques for Purity Verification

The primary methods for analyzing isothiocyanates are gas and liquid chromatography, each with distinct advantages.[12][13]

-

Gas Chromatography (GC): As the most common method cited by suppliers, GC coupled with a Flame Ionization Detector (GC-FID) is excellent for quantifying the purity of this volatile compound. It effectively separates the main component from lower-boiling starting materials or higher-boiling byproducts.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC offers high-resolution separation and is particularly useful for identifying non-volatile impurities. However, the analysis of isothiocyanates by HPLC can be challenging due to their potential for on-column precipitation at higher concentrations, often necessitating the use of heated columns for accurate quantification.[14]

Potential Impurities: A Mechanistic Perspective

Understanding the synthesis of aryl isothiocyanates provides insight into potential impurities. A common route involves the reaction of the corresponding primary amine (2-iodoaniline) with a thiocarbonyl source like carbon disulfide or thiophosgene.[15][16][17]

-

Unreacted Starting Material: Residual 2-iodoaniline is a likely impurity.

-

Symmetrical Thiourea: A common byproduct is N,N'-bis(2-iodophenyl)thiourea, formed by the reaction of the isothiocyanate product with unreacted 2-iodoaniline.

-

Dithiocarbamate Salts: Incomplete decomposition of intermediate dithiocarbamate salts can leave trace ionic impurities.[17]

-

Degradation Products: Due to its sensitivity, exposure to moisture can lead to hydrolysis back to 2-iodoaniline. Exposure to light may cause gradual decomposition.[1][10]

Protocols for Purity Verification

The following protocols are provided as self-validating frameworks. Researchers should perform system suitability tests and validate the method for their specific instrumentation and requirements.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

This method is ideal for a rapid and accurate assessment of the primary component's purity.

Methodology:

-

Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 10.0 mL of a suitable solvent like Dichloromethane or Ethyl Acetate to create a ~2 mg/mL solution.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

GC Conditions:

-

Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Analysis:

-

Inject a solvent blank to identify any system peaks.

-

Inject the prepared sample.

-

Calculate purity using the area percent method, assuming all components have a similar response factor with the FID. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Protocol 2: Purity and Impurity Profiling by HPLC-UV

This method provides a more detailed view of potential non-volatile or thermally labile impurities.

Methodology:

-

Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in Acetonitrile. Isothiocyanates have limited aqueous solubility, which can cause precipitation in the mobile phase.[14]

-

Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD) and a column heater.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Column Temperature: 60 °C (This is critical to prevent on-column precipitation and improve peak shape, as demonstrated for other isothiocyanates).[14]

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 50% B

-

20-25 min: Re-equilibration at 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject a solvent blank.

-

Inject the sample and integrate all peaks.

-

Use the area percent method for a preliminary purity assessment. For accurate impurity quantification, reference standards would be required.

-

Mandatory Visualization: Analytical Method Selection Workflow

Caption: Workflow for selecting the appropriate chromatographic method.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the purity and ensuring the safety of personnel.

Recommended Storage and Handling Procedures

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to moisture and air.[10] Keep in a cool, dry, and dark place, as the compound is sensitive to both light and moisture.[1][2][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors.

Safety and Hazard Information

This compound is a hazardous substance and must be handled with care.

-

GHS Hazards: It is classified as toxic if inhaled, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1][2]

-

Incompatibilities: It is incompatible with strong oxidizing agents, alcohols, bases, and amines.[1]

Mandatory Visualization: Safe Handling Workflow

Caption: Decision workflow for the safe handling of the compound.

Conclusion

This compound is an accessible and potent chemical intermediate for advanced synthetic applications, particularly in pharmaceutical R&D. Commercial grades are typically of sufficient purity (≥97%) for initial discovery work. However, for sensitive applications, researchers must possess the capability to re-evaluate purity. This guide provides the necessary framework for this assessment, outlining robust GC and HPLC protocols tailored to the specific chemical nature of isothiocyanates. By adhering to the detailed procedures for analysis, handling, and storage, scientists can ensure both the integrity of their experimental outcomes and a safe laboratory environment.

References

- 1. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 98041-44-2 [chemicalbook.com]

- 3. Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma | MDPI [mdpi.com]

- 4. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dietary isothiocyanates inhibit cancer progression by modulation of epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers | MDPI [mdpi.com]

- 8. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 9. scbt.com [scbt.com]

- 10. midlandsci.com [midlandsci.com]

- 11. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isothiocyanate synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Potential Biological Activities of Iodinated Phenyl Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Isothiocyanates (ITCs), organosulfur compounds characterized by the -N=C=S functional group, are renowned for their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] While naturally occurring ITCs found in cruciferous vegetables have been the subject of extensive research, synthetic analogs present a promising avenue for enhancing therapeutic efficacy and exploring novel mechanisms of action. This technical guide focuses on a specific subclass of synthetic ITCs: iodinated phenyl isothiocyanates. The introduction of an iodine atom to the phenyl ring offers a unique modification to the physicochemical properties of the parent compound, potentially modulating its biological activity. This guide provides a comprehensive overview of the synthesis, known biological activities, and underlying mechanisms of iodinated phenyl isothiocyanates, with a particular focus on their neuroprotective, anticancer, and antimicrobial potential. Detailed experimental protocols and a critical analysis of structure-activity relationships are presented to equip researchers and drug development professionals with the foundational knowledge to explore this intriguing class of compounds.

Introduction: The Rationale for Iodination of Phenyl Isothiocyanates

Phenyl isothiocyanate (PITC) serves as a fundamental scaffold in the study of isothiocyanates. Its aromatic nature and the electrophilic character of the isothiocyanate group are key to its biological effects.[4] The process of iodination, the substitution of a hydrogen atom with an iodine atom on the phenyl ring, can significantly alter the molecule's properties in several ways:

-

Increased Lipophilicity: The addition of a halogen atom, such as iodine, generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and intracellular accumulation.[4]

-

Modified Electronic Effects: The position of the iodine atom on the phenyl ring (ortho, meta, or para) influences the electron distribution within the molecule. This can impact the reactivity of the isothiocyanate group and its interaction with biological targets.

-

Potential for Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding and molecular recognition.

-

Radioiodination Potential: The incorporation of radioactive iodine isotopes (e.g., ¹²⁵I, ¹³¹I) allows for the use of these compounds as radiotracers in imaging studies or as targeted radiotherapeutics.[5]

This guide will delve into the specific biological activities that have been investigated for iodinated phenyl isothiocyanates, exploring how the presence and position of the iodine atom influence their therapeutic potential.

Synthesis of Iodinated Phenyl Isothiocyanates

The synthesis of iodinated phenyl isothiocyanates can be achieved through several established methods, primarily involving the conversion of the corresponding iodinated aniline.

General Synthetic Pathway

A common and versatile method for preparing isothiocyanates involves the reaction of a primary amine with thiophosgene (CSCl₂) or a thiophosgene equivalent.[1][6] For the synthesis of iodinated phenyl isothiocyanates, the corresponding iodinated aniline serves as the starting material.

Diagram of the General Synthesis of Iodinated Phenyl Isothiocyanates:

Caption: General synthesis of iodinated phenyl isothiocyanates.

Experimental Protocol: Synthesis of 3-Iodophenyl Isothiocyanate for Radioiodination

A specific application for iodinated phenyl isothiocyanates is in the field of radioimmunotherapy, where they are used to label monoclonal antibodies with radioactive iodine. The synthesis of 3-iodophenylisothiocyanate (3-IPI) for this purpose has been described.[5]

Step-by-Step Methodology: [5]

-

Preparation of the Tin Precursor: The synthesis begins with the reaction of hexabutylditin with 3-bromoaniline to form 3-tri-n-butylstannylaniline. This intermediate is then treated with thiophosgene to yield 3-tri-n-butylstannylphenylisothiocyanate.

-

Radioiodination: The tin precursor is then subjected to radioiodination using Na[¹²⁵I] and an oxidizing agent such as Iodogen in an organic solvent like chloroform. This reaction results in the formation of 3-[¹²⁵I]iodophenylisothiocyanate.

-

Purification: The crude product is purified using high-pressure liquid chromatography (HPLC) to obtain the final product with high radiochemical purity.

This method highlights the utility of iodinated phenyl isothiocyanates as bifunctional chelating agents, capable of reacting with both a targeting molecule (the antibody) and carrying a radioactive payload.

Neuroprotective Activities of 4-Iodophenyl Isothiocyanate (4-IPITC)

A significant body of research has focused on the neuroprotective effects of the synthetic isothiocyanate, 4-iodophenyl isothiocyanate (4-IPITC).[7][8] These studies have demonstrated its potential in mitigating neuronal damage in various models of neurodegeneration.

In Vitro Neuroprotection

In primary cortical neuron cultures, 4-IPITC has shown robust protective effects against a range of neurotoxic insults:[7]

-

Excitotoxicity: 4-IPITC reduced cell death induced by excessive glutamate exposure.[7] Glutamate-mediated excitotoxicity is a key pathological mechanism in conditions such as stroke and traumatic brain injury.[9]

-

Oxygen-Glucose Deprivation: The compound protected neurons from cell death caused by a lack of oxygen and glucose, mimicking ischemic conditions.[7]

-

Oxidative Stress: 4-IPITC demonstrated a protective effect against oxidative stress-induced neuronal damage.[7] Oxidative stress is a common factor in many neurodegenerative diseases.[10]

-

MPP+ Toxicity: 4-IPITC reduced cell death induced by 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons and is used to model Parkinson's disease.[7]

Neurotrophic Properties

Beyond its neuroprotective effects, 4-IPITC has also exhibited neurotrophic properties, promoting the growth and extension of neurites in two independent neurite outgrowth assays.[7] This suggests that 4-IPITC may not only protect existing neurons but also support neuronal repair and regeneration.

In Vivo Efficacy

The neuroprotective potential of 4-IPITC observed in vitro has been corroborated in animal models of neurodegenerative diseases:

-

Experimental Autoimmune Encephalomyelitis (EAE): In a rat model of multiple sclerosis, oral administration of 4-IPITC significantly delayed the onset of the disease and reduced the cumulative EAE score.[7]

-

MPTP-Induced Parkinsonism: In a mouse model of Parkinson's disease, pretreatment with 4-IPITC showed a potential to dampen the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[7]

Proposed Mechanisms of Neuroprotective Action

The neuroprotective effects of isothiocyanates, including 4-IPITC, are believed to be mediated through multiple mechanisms.[8][11] A key pathway involves the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[8]

Diagram of the Nrf2/ARE Signaling Pathway Activated by Isothiocyanates:

Caption: Nrf2/ARE pathway activation by isothiocyanates.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[8] The freed Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes.[8] This upregulation of the cellular defense system is a plausible mechanism for the observed neuroprotective effects of 4-IPITC.

Potential Anticancer Activities

While direct studies on the anticancer properties of iodinated phenyl isothiocyanates are limited, the extensive research on other isothiocyanates provides a strong rationale for investigating their potential in this area.[1][12][13][14][15] Isothiocyanates are known to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[16][17][18][19][20]

A study on a related compound, 4-(4-Iodophenyl)-3-thiosemicarbazide, suggests a potential mechanism of action for iodinated phenyl derivatives. A derivative of this compound was found to downregulate dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, leading to cytotoxic effects against melanoma cells.[7] This highlights a potential avenue of investigation for the anticancer mechanism of iodinated phenyl isothiocyanates.

Table 1: Comparative Cytotoxic Activity of a 4-Iodophenyl Derivative and Other Anticancer Agents [7]

| Compound | Mechanism of Action | Cancer Cell Line | IC50 Value |

| 1-(2,4-dichlorophenoxy)acetyl-4-(4-iodophenyl)thiosemicarbazide | DHODH Inhibition | G-361 (Melanoma) | 99 ± 4 µM |

| Doxorubicin | Topoisomerase II Inhibition, DNA Intercalation | SK-Mel-103 (Melanoma) | 1.2 µM |

| Brequinar | DHODH Inhibition | A375 (Melanoma) | 0.14 µM |

Note: Data for a structurally related derivative is presented. IC50 values can vary significantly based on the cell line and experimental conditions.

Experimental Protocol: In Vitro Anticancer Activity Assessment

To evaluate the anticancer potential of iodinated phenyl isothiocyanates, a series of in vitro assays can be employed.

Step-by-Step Methodology:

-

Cell Culture: Maintain human cancer cell lines (e.g., HepG2 liver carcinoma, B16F10 melanoma) in appropriate culture media and conditions.[13]

-

Cytotoxicity Assays:

-

MTT Assay: Treat cells with varying concentrations of the test compounds for a specified duration (e.g., 24 hours). Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate. The formation of formazan crystals, which are dissolved in a suitable solvent, is proportional to the number of viable cells. Measure the absorbance to determine cell viability and calculate the IC50 value.[13]

-

SRB Assay: After treatment, fix the cells with trichloroacetic acid. Stain the cellular proteins with sulforhodamine B (SRB). The amount of bound dye is proportional to the cell mass. Measure the absorbance to determine cell viability.[13]

-

Trypan Blue Exclusion Assay: Treat cells as described above. Stain the cells with trypan blue. Viable cells with intact membranes will exclude the dye, while non-viable cells will be stained blue. Count the number of viable and non-viable cells using a hemocytometer to determine the percentage of viable cells.[13]

-

-

Apoptosis and Cell Cycle Analysis:

-

Flow Cytometry: Analyze the cell cycle distribution and the induction of apoptosis using flow cytometry after staining with appropriate fluorescent dyes (e.g., propidium iodide for cell cycle, Annexin V/PI for apoptosis).[14]

-

Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs) by Western blotting.[7]

-

Potential Antimicrobial Activities

Isothiocyanates are known to possess broad-spectrum antimicrobial activity against bacteria and fungi.[21][22][23] The antimicrobial efficacy of ITCs is influenced by their chemical structure, with aromatic ITCs generally exhibiting stronger bactericidal effects than their aliphatic counterparts due to increased lipophilicity.[4][21] This suggests that iodinated phenyl isothiocyanates, with their enhanced lipophilicity, could be potent antimicrobial agents.

While specific studies on the antimicrobial properties of iodinated phenyl isothiocyanates are scarce, research on phenyl isothiocyanate (PITC) provides a basis for their potential activity. PITC has been shown to have antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4] The proposed mechanism of action involves disruption of the bacterial cell membrane and interaction with intracellular targets.[4]

Table 2: Antimicrobial Activity of Phenyl Isothiocyanate (PITC)

| Microorganism | Assay | Result |

| Escherichia coli | MIC | 1000 µg/mL |

| Staphylococcus aureus | MIC | 1000 µg/mL |

Experimental Protocol: Antimicrobial Activity Assessment

The antimicrobial potential of iodinated phenyl isothiocyanates can be evaluated using standard microbiological techniques.

Step-by-Step Methodology:

-

Microbial Strains: Obtain and maintain cultures of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Broth Microdilution Method: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate. Inoculate each well with a standardized suspension of the test microorganism. Incubate the plates under appropriate conditions. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

After determining the MIC, subculture the contents of the wells with no visible growth onto an appropriate agar medium. Incubate the plates. The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.

-

Structure-Activity Relationships (SAR)

The biological activity of iodinated phenyl isothiocyanates is expected to be influenced by the position of the iodine atom on the phenyl ring. While comprehensive SAR studies are not yet available, some insights can be gleaned from existing research.

A study on the H₂S-releasing properties of various substituted phenylisothiocyanates found that for iodo-substituted derivatives, the order of activity was para < ortho < meta. This suggests that the position of the iodine atom significantly impacts this specific biological function, likely due to a combination of steric and electronic factors.

Future research should focus on a systematic evaluation of the 2-iodo, 3-iodo, and 4-iodophenyl isothiocyanate isomers across a range of biological assays to establish a clear structure-activity relationship for their anticancer, antimicrobial, and neuroprotective effects.

Conclusion and Future Directions

Iodinated phenyl isothiocyanates represent a promising class of synthetic compounds with the potential for diverse therapeutic applications. The available evidence strongly supports the neuroprotective and neurotrophic properties of 4-iodophenyl isothiocyanate, making it a compelling candidate for further development in the context of neurodegenerative diseases. While direct evidence for their anticancer and antimicrobial activities is still emerging, the well-established bioactivities of the broader isothiocyanate family, coupled with the unique physicochemical properties conferred by iodination, provide a strong rationale for their investigation in these areas.

Future research should prioritize the systematic synthesis and biological evaluation of the different positional isomers of iodinated phenyl isothiocyanates. Comparative studies are crucial to elucidate the structure-activity relationships and to identify the most potent and selective compounds for specific therapeutic targets. Furthermore, detailed mechanistic studies are needed to unravel the precise molecular pathways through which these compounds exert their biological effects. The development of efficient and scalable synthetic routes will also be essential for advancing these compounds from the laboratory to preclinical and clinical studies. As our understanding of the biological activities of iodinated phenyl isothiocyanates grows, so too will their potential to contribute to the development of novel and effective therapies for a range of human diseases.

References

- 1. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. Development of 3-iodophenylisothiocyanate for radioiodination of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-iodophenyl isothiocyanate: a neuroprotective compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.tus.ie [research.tus.ie]

- 13. annalsofplantsciences.com [annalsofplantsciences.com]

- 14. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. zenodo.org [zenodo.org]

A Guide to the Stability and Storage of 2-Iodophenyl Isothiocyanate: Preserving Reactivity for Optimal Results

For researchers and professionals in drug development and organic synthesis, the integrity of starting materials is paramount. Reagents like 2-Iodophenyl isothiocyanate are valuable intermediates, but their utility is directly tied to their chemical stability. The electrophilic nature of the isothiocyanate functional group, while essential for its desired reactivity, also renders it susceptible to degradation. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and presents a self-validating workflow to ensure compound integrity before experimental use.

The Chemical Profile: Understanding Inherent Reactivity

This compound (C₇H₄INS) is an aromatic compound featuring an isothiocyanate group (-N=C=S) and an iodine atom on a benzene ring.[1][2][3] The core of its reactivity lies in the electrophilic central carbon atom of the isothiocyanate moiety.[4][5] This carbon is an accessible target for a wide range of nucleophiles, a characteristic exploited in many synthetic applications. However, this same reactivity is the primary driver of its instability when exposed to suboptimal conditions.

The compound is typically a pale yellow to dark brown crystalline powder or fused solid.[1] Crucially, it is known to be sensitive to both light and moisture, which are the primary instigators of degradation.[6] Furthermore, it is incompatible with substances such as alcohols, bases, amines, and strong oxidizing agents.[6]

Degradation Pathways: The Chemistry of Spoilage

Understanding the mechanisms by which this compound degrades is fundamental to preventing it. The most significant pathway is hydrolysis, driven by exposure to moisture.

Hydrolysis: The Primary Threat

Even trace amounts of water in the storage environment or from atmospheric humidity during handling can initiate hydrolysis. Water acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group. This reaction forms an unstable thiocarbamic acid intermediate, which rapidly decomposes to yield 2-iodoaniline and carbonyl sulfide.[7][8] The formation of the amine is irreversible and represents a loss of the desired reactive functional group.

Caption: Hydrolysis pathway of this compound.

This degradation is problematic for two reasons: it reduces the molar quantity of the active reagent, and it introduces a significant impurity (2-iodoaniline) into the reaction mixture, which can lead to unwanted side reactions and complicate purification.

Other Contributing Factors

-

Light: Photochemical degradation can occur, although the specific pathways are less defined than hydrolysis. It is a standard precautionary principle to protect light-sensitive organic molecules from UV and visible light to prevent the formation of radical species or other unintended photoproducts.[6]

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[9] Storing the compound at high temperatures will significantly shorten its shelf life.

-

Incompatible Materials: The reactivity of the isothiocyanate group extends to other nucleophiles besides water. Alcohols, amines, and even some solvents can react with the compound, leading to the formation of thiocarbamates and thioureas, respectively.[5][6]

Best Practices for Storage and Handling

Adherence to strict storage and handling protocols is the most effective strategy for preserving the quality of this compound. The following recommendations are based on supplier safety data and established chemical handling principles.

Quantitative Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | 2 - 8 °C (Refrigerated) | Slows the rate of chemical degradation, including hydrolysis. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and potential oxidation. |

| Container | Tightly Sealed, Amber Glass Vial[6] | Prevents moisture ingress and protects from light-induced degradation. |

| Location | Cool, Dry, Well-Ventilated Area[6][10][11] | Ensures a stable external environment and safety in case of a leak. |

Experimental Handling Protocol

-

Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate degradation.

-

Inert Environment Handling: Whenever possible, handle the compound in a glove box or glove bag under an inert atmosphere. If this is not feasible, open the container in a fume hood and work quickly to minimize exposure to air.

-

Dispensing: Use clean, dry spatulas and weighing instruments. Avoid introducing any contamination into the stock container.

-

Resealing: After dispensing the required amount, flush the container headspace with an inert gas (e.g., argon) before tightly resealing the cap. Parafilm can be used as an extra measure to ensure an airtight seal.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Isothiocyanates are toxic, corrosive, and can cause severe skin and eye damage.[6][11]

A Self-Validating Workflow for Compound Integrity

Before committing a valuable and potentially sensitive substrate to a reaction, it is essential to validate the integrity of the this compound stock. This workflow provides a self-validating system to ensure purity.

Caption: Workflow for verifying the integrity of this compound.

Experimental Protocol: Thin-Layer Chromatography (TLC) Spot Test

This protocol provides a rapid, qualitative assessment of purity by comparing the stored material to its primary degradation product, 2-iodoaniline, which is significantly more polar.

Materials:

-

Silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄)

-

Mobile Phase: 9:1 Hexanes:Ethyl Acetate (this may require optimization)

-

Developing chamber

-

UV lamp (254 nm)

-

This compound sample

-

(Optional) 2-iodoaniline standard

Procedure:

-

Prepare a developing chamber by adding the mobile phase to a depth of ~0.5 cm and allowing the atmosphere to saturate.

-

On the TLC plate, draw a faint pencil line ~1 cm from the bottom. Mark two lanes.

-

In one lane, carefully spot a small amount of a dilute solution of your this compound sample (dissolved in a suitable solvent like dichloromethane).

-

(Optional) In the second lane, spot a dilute solution of a 2-iodoaniline standard.

-

Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Remove the plate, mark the solvent front with a pencil, and allow it to dry completely in a fume hood.

-

Visualize the plate under a UV lamp.

-

Interpretation: A pure sample should show a single, predominant spot. The presence of a second spot at a lower Rf value (closer to the baseline), corresponding to the more polar 2-iodoaniline, indicates significant degradation.

Troubleshooting Guide

| Observation | Probable Cause | Recommended Action |

| Color Darkening | Minor oxidation or age. | May still be usable. Verify purity with TLC or GC before use. |

| Clumping/Sticky Solid | Moisture absorption. | High likelihood of hydrolysis. Discard the reagent. |

| Incomplete Dissolution | Presence of insoluble degradation products. | The material is likely degraded. Do not use. |

| TLC shows multiple spots | Degradation. | Do not use. Discard and acquire fresh material. |

By implementing these rigorous storage, handling, and verification procedures, researchers can ensure the chemical integrity of this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References

- 1. L11012.03 [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C7H4INS) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Application Note: 2-Iodophenyl Isothiocyanate for N-Terminal Peptide Sequencing

A Modern Reagent for Stepwise Degradation and Analysis

Authored by: Your Senior Application Scientist

Introduction

For decades, the Edman degradation, utilizing phenyl isothiocyanate (PITC), has been the cornerstone of N-terminal protein and peptide sequencing. This robust chemical method allows for the sequential removal and identification of amino acids, providing fundamental insights into protein structure and function. As proteomics and drug development demand ever-increasing sensitivity and novel analytical handles, there is a continuous drive to develop new reagents that can enhance the core Edman chemistry.

This application note details the use of 2-Iodophenyl isothiocyanate (IPT) as a potent alternative to PITC for N-terminal peptide sequencing. The introduction of an iodine atom onto the phenyl ring offers unique advantages, particularly for mass spectrometry-based detection and specialized fragmentation techniques. Here, we provide a comprehensive guide to the principles, protocols, and applications of IPT in N-terminal sequencing, designed for researchers, scientists, and drug development professionals.

The Chemical Principle: An Iodinated Analogue of the Edman Reagent

The sequencing chemistry of this compound follows the fundamental three-step Edman degradation pathway: coupling, cleavage, and conversion.[1]

-

Coupling: Under mildly alkaline conditions, the isothiocyanate group of IPT reacts with the free N-terminal α-amino group of a peptide to form a stable 2-iodophenylthiocarbamoyl (IPTC) peptide derivative.[2]

-

Cleavage: In the presence of a strong anhydrous acid, typically trifluoroacetic acid (TFA), the sulfur atom of the IPTC group attacks the carbonyl carbon of the first peptide bond. This leads to the cleavage of the N-terminal amino acid as an unstable anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but one residue shorter.[3]

-

Conversion: The unstable ATZ derivative is then treated with aqueous acid to rearrange it into a more stable 2-iodophenylthiohydantoin (IPTH)-amino acid.[3] This stable derivative can then be identified by chromatography or mass spectrometry.

The cycle is then repeated on the shortened peptide to determine the sequence of the subsequent amino acid.

Diagram of the this compound Sequencing Chemistry

Caption: Workflow of N-terminal sequencing using this compound (IPT).

Advantages of this compound

The presence of the iodine atom in the IPT reagent provides several potential advantages over the traditional PITC:

-

Enhanced Mass Spectrometric Detection: The high mass and unique isotopic signature of iodine facilitate the identification of derivatized peptides and their fragments in mass spectrometry.[4]

-

Radical-Directed Dissociation: The C-I bond is photolabile and can be cleaved using UV light (e.g., 266 nm) to generate a site-specific radical. This enables advanced mass spectrometry techniques like Radical-Directed Dissociation (RDD) for detailed structural analysis of peptides.[4][5]

-

Alternative Fragmentation Patterns: In tandem mass spectrometry, IPT-derivatized peptides can produce characteristic fragmentation patterns, aiding in the confident identification of the N-terminal amino acid.[6]

-

Potential for Enhanced HPLC Detection: While specific data is limited, the increased hydrophobicity of the IPTH-amino acid derivatives compared to their PTH counterparts may offer improved separation in reverse-phase HPLC.[7]

Experimental Protocols

The following protocols provide a framework for performing N-terminal peptide sequencing using this compound. These are based on established Edman degradation procedures and may require optimization for specific peptides and instrumentation.

Protocol 1: N-Terminal Derivatization of Peptides with this compound (Coupling)

This protocol describes the initial reaction of IPT with the peptide's N-terminus.

Materials:

-

Peptide sample (lyophilized)

-

This compound (IPT) solution (50 mM in acetonitrile)

-

Coupling buffer: 50 mM sodium borate buffer, pH 8.5

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes

Procedure:

-

Peptide Dissolution: Dissolve the lyophilized peptide in a 1:1 mixture of coupling buffer and acetonitrile to a final concentration of 250 µM.

-

Reagent Addition: To 40 µL of the peptide solution, add the IPT solution to achieve a desired molar ratio (e.g., 1:10 peptide to IPT). For a 1:10 ratio, add 2 µL of the 50 mM IPT solution.

-

Incubation: Incubate the reaction mixture for 30 minutes at 37°C. Higher temperatures can significantly increase the reaction yield.[5]

-

Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer, such as Tris, or by proceeding directly to the cleavage step after removal of excess reagents.

-

Sample Cleanup: Excess IPT and reaction byproducts can be removed by solid-phase extraction (SPE) using a C18 cartridge or by precipitation of the derivatized peptide.

Protocol 2: Stepwise Sequencing Cycle (Cleavage and Conversion)

This protocol outlines the cleavage of the N-terminal amino acid and its conversion to the stable IPTH derivative. This is a cyclical process.

Materials:

-

IPTC-peptide from Protocol 1 (dried)

-

Anhydrous trifluoroacetic acid (TFA)[8]

-

Aqueous TFA (25% v/v in water)[3]

-

Ethyl acetate

-

Nitrogen or argon gas stream